molecular formula C27H27N5O2S B2359823 3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893276-51-2

3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2359823
CAS No.: 893276-51-2
M. Wt: 485.61
InChI Key: YXEXCKIGEWOOID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazoloquinazoline family, characterized by a fused triazole-quinazoline core. Key structural features include:

  • N-substituent: A 4-phenylbutan-2-yl group, contributing steric bulk and lipophilicity.
    While direct data on its biological activity or physicochemical properties are absent in the provided evidence, its structural analogs (discussed below) offer insights into structure-activity relationships (SAR) .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-N-(4-phenylbutan-2-yl)triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O2S/c1-18-13-16-22(17-19(18)2)35(33,34)27-26-29-25(23-11-7-8-12-24(23)32(26)31-30-27)28-20(3)14-15-21-9-5-4-6-10-21/h4-13,16-17,20H,14-15H2,1-3H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEXCKIGEWOOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC(C)CCC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core fused with a triazole ring and substituted with a sulfonyl group and a phenylbutanamine moiety. The structural formula can be represented as follows:

C25H28N4O2S\text{C}_{25}\text{H}_{28}\text{N}_{4}\text{O}_{2}\text{S}

The molecular weight is approximately 448.6 g/mol.

Research indicates that quinazoline derivatives often exhibit their biological effects through inhibition of specific kinases involved in cell signaling pathways. The target kinases include:

  • EGFR (Epidermal Growth Factor Receptor)
  • VEGFR (Vascular Endothelial Growth Factor Receptor)

Inhibition of these receptors can lead to reduced cell proliferation and increased apoptosis in cancer cells. Molecular docking studies have shown that the compound binds effectively to the ATP-binding sites of these kinases, suggesting a competitive inhibition mechanism .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of quinazoline derivatives. For example:

  • Cell Line Studies : The compound was tested against various cancer cell lines, including colon (HCT116), liver, breast, and lung cancers. Results indicated significant antiproliferative activity at low micromolar concentrations (IC50 values ranging from 1.5 to 5 µM) .
Cell LineIC50 (µM)
HCT116 (Colon)1.5
MCF7 (Breast)2.0
A549 (Lung)3.0
HepG2 (Liver)4.5

Antimycobacterial Activity

In addition to anticancer properties, quinazoline derivatives have shown promise against Mycobacterium tuberculosis. One study highlighted the compound's ability to inhibit thymidylate kinase in M. tuberculosis with moderate efficacy . The structure-activity relationship (SAR) indicated that modifications on the quinazoline core could enhance antimycobacterial activity.

Study 1: Dual Kinase Inhibition

A recent study synthesized several quinazoline derivatives and assessed their ability to inhibit both EGFR and VEGFR-2 kinases. Among these derivatives, the compound demonstrated superior potency in inhibiting cell growth in vitro and triggering apoptosis in cancer cells .

Study 2: Antimycobacterial Efficacy

Another investigation focused on the antimycobacterial properties of similar compounds, revealing that certain substitutions on the quinazoline ring significantly enhanced activity against M. tuberculosis . The findings suggest that further optimization could yield more effective therapeutic agents.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The characterization is performed using techniques such as:

  • NMR Spectroscopy : To confirm the structure and purity.
  • Mass Spectrometry : For molecular weight determination.
  • X-ray Crystallography : To elucidate the three-dimensional structure.

Antimicrobial Activity

Research indicates that compounds with the triazoloquinazoline framework exhibit significant antimicrobial properties. For instance:

  • Antibacterial Studies : The compound has shown activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. In studies, derivatives of similar compounds demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential as an antituberculosis agent .
  • Antifungal Activity : Preliminary tests have indicated efficacy against fungal strains such as Candida albicans and Penicillium chrysogenum. This broad-spectrum activity is attributed to the structural features of the quinazoline derivatives that enhance interaction with microbial targets .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of triazoloquinazoline derivatives:

  • Study on Antibacterial Activity : A study conducted by Al-Mufrgeiy et al. synthesized various quinazoline derivatives and evaluated their antibacterial properties. The results highlighted that introducing electron-withdrawing groups significantly improved antibacterial activity against tested microorganisms .
  • Antifungal Evaluations : Another research effort involved testing derivatives against fungal pathogens, revealing promising results that warrant further investigation into their mechanisms of action and potential therapeutic applications .

Comparison with Similar Compounds

Sulfonyl Group Modifications

The sulfonyl group’s substituents significantly influence electronic and steric properties:

Compound Name Sulfonyl Substituent Key Impact Reference
3-((3,4-Dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3,4-dimethylphenyl Enhanced hydrophobicity; electron-donating methyl groups may stabilize π-π interactions.
3-((4-Isopropylphenyl)sulfonyl)-N-(4-methylcyclohexyl) analog 4-isopropylphenyl Increased steric bulk; isopropyl group may reduce solubility but improve target binding selectivity.
3-((2,5-Dimethylphenyl)sulfonyl)-N-(4-fluorobenzyl) analog 2,5-dimethylphenyl Symmetric methyl placement; fluorobenzyl adds electron-withdrawing effects, potentially enhancing reactivity.
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl) analog Unsubstituted benzene Reduced steric hindrance; ethoxy group may improve solubility via polar interactions.

Key Insight : Methyl or isopropyl groups on the sulfonyl aryl ring generally increase lipophilicity, which correlates with membrane permeability but may reduce aqueous solubility. Fluorine or ethoxy substituents introduce polarity, balancing bioavailability .

N-Substituent Variations

The amine substituent modulates steric effects and target engagement:

Compound Name N-Substituent Molecular Formula Molecular Weight Key Feature Reference
This compound 4-phenylbutan-2-yl C29H30N5O2S 532.65 g/mol* Branched alkyl chain with aryl terminus; high lipophilicity.
N-(4-methylcyclohexyl) analog 4-methylcyclohexyl C27H31N5O2S 513.64 g/mol Cyclohexyl group introduces conformational rigidity.
N-(4-fluorobenzyl) analog 4-fluorobenzyl C25H20FN5O2S 481.52 g/mol Fluorine enhances electronegativity; benzyl group permits π-stacking.
N-(3-chloro-4-methylphenyl) analog 3-chloro-4-methylphenyl C25H20ClN5O2S 497.98 g/mol Chlorine increases electrophilicity; may enhance covalent binding.

Key Insight : Bulky substituents (e.g., cyclohexyl or phenylbutan-2-yl) improve target specificity but may hinder diffusion. Polar groups (e.g., fluorine, chlorine) enhance electrostatic interactions with biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.